
(3,3-Difluorocycloheptyl)methanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluorocycloheptyl)methanamine Hydrochloride is a research chemical compound with the molecular formula C8H15NF2·HCl and a molecular weight of 163.21 + 36.46. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of (3,3-Difluorocycloheptyl)methanamine Hydrochloride involves several steps. One common method includes the fluorination of cycloheptane derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and amination reagents like ammonia or primary amines. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
(3,3-Difluorocycloheptyl)methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides, leading to the formation of azides or substituted amines.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluorocycloheptyl)methanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Medicine: Research involving this compound includes the development of potential pharmaceuticals and the study of drug interactions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3,3-Difluorocycloheptyl)methanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(3,3-Difluorocycloheptyl)methanamine Hydrochloride can be compared with other similar compounds, such as:
(3,3-Difluorocyclopentyl)methanamine Hydrochloride: This compound has a similar structure but with a cyclopentyl ring instead of a cycloheptyl ring.
(3,3-Difluorocyclobutyl)methanamine Hydrochloride: Another similar compound with a cyclobutyl ring, used in similar research contexts.
(3,3-Difluorocyclohexyl)methanamine Hydrochloride: This compound features a cyclohexyl ring and is used in comparable research applications.
The uniqueness of this compound lies in its specific ring size and fluorination pattern, which can influence its reactivity and interactions in various chemical and biological systems.
Eigenschaften
Molekularformel |
C8H16ClF2N |
|---|---|
Molekulargewicht |
199.67 g/mol |
IUPAC-Name |
(3,3-difluorocycloheptyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H15F2N.ClH/c9-8(10)4-2-1-3-7(5-8)6-11;/h7H,1-6,11H2;1H |
InChI-Schlüssel |
KWSVVHQPQIRYOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC(C1)CN)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


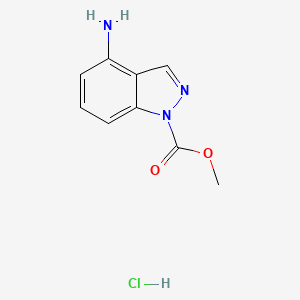
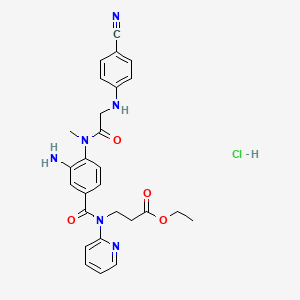

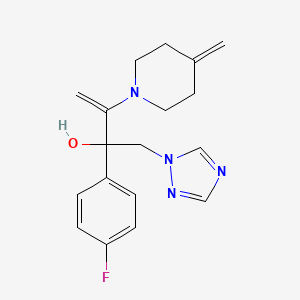
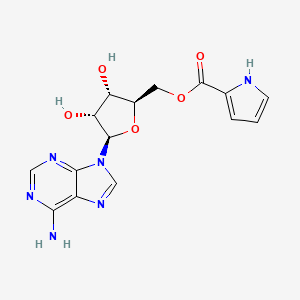
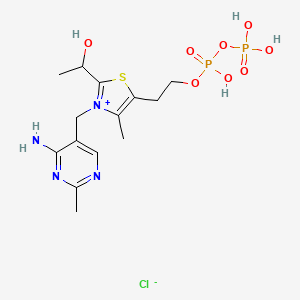

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)



![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)
![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
